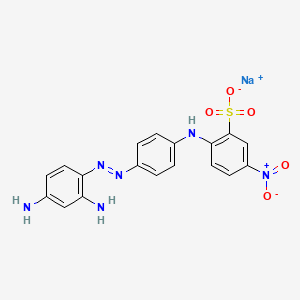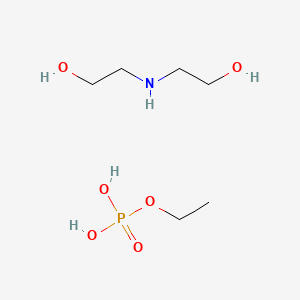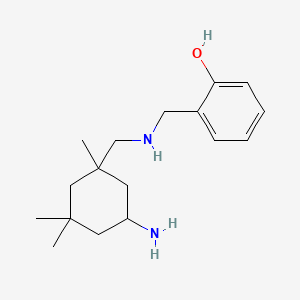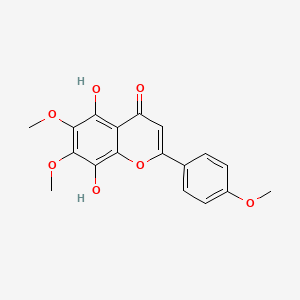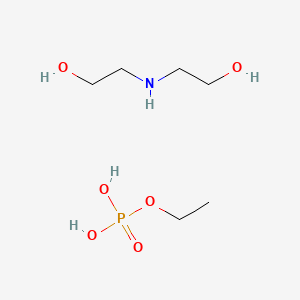
Einecs 308-618-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves the reaction of phosphoric acid with ethyl alcohol and 2,2’-iminobis[ethanol]. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different esters and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules, which can alter their activity and function. This compound may also interact with enzymes and proteins, affecting their catalytic activity and stability .
Comparison with Similar Compounds
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
- Phosphoric acid, methyl ester, compound with 2,2’-iminobis[ethanol]
- Phosphoric acid, propyl ester, compound with 2,2’-iminobis[ethanol]
These compounds share similar chemical structures and properties but differ in the alkyl group attached to the phosphoric acid. The ethyl ester variant is unique due to its specific reactivity and applications in various fields .
Properties
CAS No. |
68307-95-9 |
|---|---|
Molecular Formula |
C6H18NO6P |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5) |
InChI Key |
WNDDMLASZHQNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



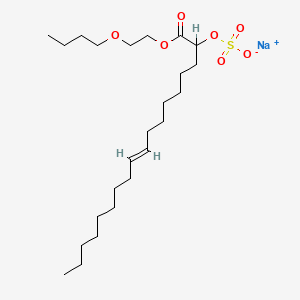
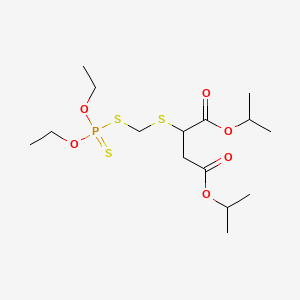
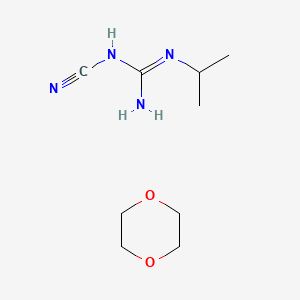
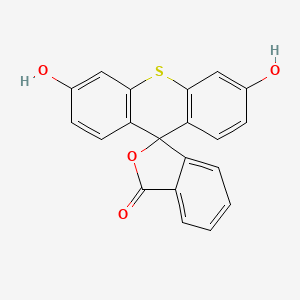
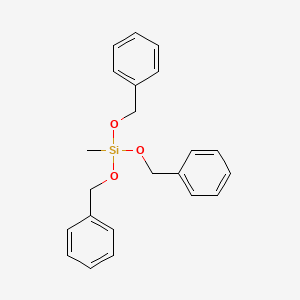


![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
